1-(tert-butoxy)-4-ethynylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

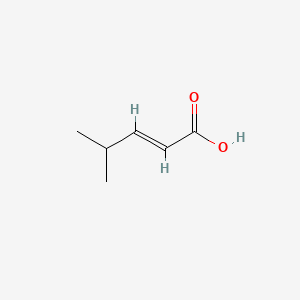

The compound “1-(tert-butoxy)-4-ethynylbenzene” is likely an organic compound consisting of a benzene ring substituted with an ethynyl group at the 4-position and a tert-butoxy group at the 1-position. The tert-butoxy group is a common protecting group in organic synthesis, often used to protect alcohols during chemical reactions . The ethynyl group contains a carbon-carbon triple bond, which can participate in various reactions such as Sonogashira coupling and Glaser coupling.

Molecular Structure Analysis

The molecular structure of “1-(tert-butoxy)-4-ethynylbenzene” would likely show the characteristic features of its functional groups. The benzene ring is planar, and the ethynyl group is linear. The tert-butoxy group is tetrahedral and could add some steric bulk to the molecule .Chemical Reactions Analysis

The ethynyl group in “1-(tert-butoxy)-4-ethynylbenzene” could potentially undergo various reactions, such as addition reactions or coupling reactions . The tert-butoxy group is typically stable under a variety of conditions, but can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tert-butoxy)-4-ethynylbenzene” would be influenced by its functional groups. The presence of the benzene ring could contribute to its aromaticity and stability. The ethynyl group could potentially increase its reactivity .科学的研究の応用

Intermolecular Interaction Studies

“1-(tert-butoxy)-4-ethynylbenzene” can be used to probe intermolecular interactions in binary liquid mixtures. By studying the thermodynamic and spectral behavior of these mixtures, researchers can gain insights into the nature and extent of molecular interactions. This is crucial for understanding solvent effects in various chemical, biological, and industrial processes .

Synthesis of N-Heterocycles

This compound plays a role in the synthesis of N-heterocycles via sulfinimines. It’s particularly useful in the stereoselective synthesis of amines and their derivatives, which are structural motifs in many natural products and therapeutically relevant compounds .

Spectroscopic Analysis

The compound is used in FT-IR spectroscopic studies to confirm the presence of strong intermolecular interactions in studied liquid mixtures. This is vital for the analysis of complex mixtures in research and industry .

Thermodynamic Property Estimation

By measuring the density and speed of sound in mixtures with “1-(tert-butoxy)-4-ethynylbenzene”, researchers can estimate thermodynamic properties. These properties include excess molar volumes and isentropic compressibilities, which are indicative of molecular interactions .

作用機序

Safety and Hazards

While specific safety and hazard data for “1-(tert-butoxy)-4-ethynylbenzene” is not available, compounds containing ethynyl groups can sometimes be hazardous due to their potential to polymerize . The tert-butoxy group is generally considered safe, but its removal can sometimes generate tert-butanol, which is flammable .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-(tert-butoxy)-4-ethynylbenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-1-ethynylbenzene", "tert-butyl alcohol", "potassium carbonate", "copper(I) iodide", "sodium iodide", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-1-ethynylbenzene is reacted with tert-butyl alcohol in the presence of potassium carbonate to yield 1-(tert-butoxy)-4-bromoethynylbenzene.", "Step 2: 1-(tert-butoxy)-4-bromoethynylbenzene is reacted with copper(I) iodide and sodium iodide in acetic acid to yield 1-(tert-butoxy)-4-iodoethynylbenzene.", "Step 3: 1-(tert-butoxy)-4-iodoethynylbenzene is reacted with sodium hydroxide in diethyl ether to yield 1-(tert-butoxy)-4-ethynylbenzene." ] } | |

CAS番号 |

1093192-41-6 |

製品名 |

1-(tert-butoxy)-4-ethynylbenzene |

分子式 |

C12H14O |

分子量 |

174.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。